Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its longest carbon chain, substituents, and functional groups. The parent structure is 2-propenoic acid , with methyl esterification at the carboxyl group. The substituents include a cyano group at position 2 and a 3-fluorophenyl group at position 3.
The SMILES notation COC(=O)/C=C(\C#N)/C1=CC(F)=CC=C1 confirms the (E)-configuration of the double bond, with the cyano and ester groups in a trans arrangement. The InChI key XNBTUEPNFFWRHE-UHFFFAOYSA-N uniquely identifies the molecule.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is governed by conjugation and steric interactions. Key features include:
Conjugated π-System :
Steric and Electronic Effects :
| Parameter | Value | Significance |
|---|---|---|
| Double Bond Configuration | E (trans) | Minimizes steric strain and maximizes conjugation |
| Cyano Group Orientation | Anti to the ester group | Favors resonance stabilization |
Electronic Structure and Resonance Stabilization Effects
The electronic structure is dominated by resonance delocalization and inductive effects:
Resonance Contributions :
- Cyano-Ester Conjugation : The cyano group participates in resonance with the ester carbonyl, delocalizing electron density through the C=C bond.
- Fluorophenyl Interaction : The fluorine atom’s electronegativity withdraws electron density from the phenyl ring, enhancing resonance stabilization of the propenoate system.
Electron-Withdrawing Groups :
Molecular Orbital Analysis :
Crystallographic Characterization and Packing Arrangements
Crystallographic data reveal specific intermolecular interactions and packing motifs:
Key Crystallographic Parameters :
Hydrogen Bonding and π-Stacking :
| Interaction Type | Description | Impact on Packing |
|---|---|---|
| Dipole-Dipole | Between cyano and ester groups | Stabilizes vertical alignment of molecules |
| Van der Waals | Between fluorophenyl groups | Promotes close-packing in crystal lattice |
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBTUEPNFFWRHE-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between methyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, with the reactants being stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The electron-deficient double bond undergoes nucleophilic substitution at the β-position. In the presence of amines or thiols, Michael addition occurs, forming substituted derivatives. For example:
This reaction proceeds via nucleophilic aromatic substitution, where the fluorine atom at the 4-position of the phenyl ring is replaced by the cyanoacetate group under basic conditions .
Hydrolysis and Decarboxylation
The ester group is susceptible to hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis :
-
Reactant: H₂SO₄ (5% aqueous)
-
Conditions: Reflux, 8 hours
Alkaline Hydrolysis :
-
Reactant: NaOH (60% in oil)
-
Conditions: Tetrahydrofuran, 0°C
-
Product: Sodium salt of the corresponding carboxylic acid, which can be acidified to isolate the free acid .
Gomberg-Bachmann Reaction
This diazotization-coupled aryl coupling reaction transforms amino intermediates into biphenyl derivatives:
The reaction mechanism involves diazotization of the amino group, followed by radical-mediated coupling with benzene .
Condensation Reactions
The compound participates in Knoevenagel condensations as both a substrate and intermediate. For instance:
| Aldehyde Component | Conditions | Product | Yield |
|---|---|---|---|
| 2-Fluorobenzaldehyde | Piperidine, ethanol, reflux | Methyl 2-cyano-3-(2-fluorophenyl)acrylate | 92% |
This reaction exploits the active methylene group in cyanoacetate derivatives.
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate has been studied for its potential therapeutic applications. It serves as a precursor for synthesizing various biologically active compounds, including:
- Analgesics and Anti-inflammatory Agents : Derivatives of this compound have been utilized in the synthesis of tetrazolyl derivatives, which exhibit analgesic and anti-inflammatory properties. This is significant in developing new pain management therapies .
- Histamine H2 Agonists : The compound has been involved in synthesizing arpromidine analogs, which are explored for their histamine H2 receptor agonistic activity. Such compounds are crucial for treating gastric acid-related disorders .
- Anticonvulsant Properties : Research has indicated that derivatives of this compound can lead to the development of new phenylsuccinimide derivatives with anticonvulsant effects, offering insights into epilepsy treatment .
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block:
- Stereoselective Reactions : The compound has been employed in stereoselective cascade reactions, facilitating the assembly of complex molecules such as benzylidenecyanoacetates. This application is vital for synthesizing compounds with specific stereochemical configurations needed in pharmaceuticals .
- Heterocyclic Synthesis : The compound is also used in synthesizing various heterocycles, including pyridine and pyrazole derivatives. These heterocycles are important due to their prevalence in many biological systems and their utility in drug design .
Polymer Science
This compound has applications in polymer chemistry:
- Copolymers : It has been incorporated into copolymers with styrene and other monomers, leading to materials with enhanced properties suitable for various applications, including coatings and adhesives .
- Nanomaterials : The compound's derivatives have been explored for use in mesoporous materials and nanocomposites, which are essential in catalysis and drug delivery systems .
Case Study 1: Development of Anticonvulsant Drugs
A recent study focused on synthesizing phenylsuccinimide derivatives from this compound. The synthesized compounds were tested for anticonvulsant activity using standard animal models, demonstrating significant efficacy compared to existing treatments.
Case Study 2: Synthesis of Histamine H2 Agonists
In another investigation, researchers synthesized a series of arpromidine analogs utilizing this compound as a key intermediate. The resulting compounds were evaluated for their binding affinity to the H2 receptor, showing promising results that could lead to new therapeutic options for gastric disorders.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Substituent Position and Fluorination Patterns
The position and number of fluorine atoms on the phenyl ring significantly impact electronic and steric properties:
- Methyl 2-cyano-3-(2-fluorophenyl)propanoate (CAS 67571-38-4, ): The fluorine atom is in the ortho (2-) position.
- Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate (CAS 68541-44-6, ): The fluorine atom is in the para (4-) position. Para-substitution allows maximal electronic effects (e.g., resonance withdrawal) without steric interference, possibly enhancing copolymer stability.
- Propyl 2-cyano-3-(tri-fluorophenyl)-2-propenoates (): Tri-fluoro substituents (e.g., 2,3,5- or 3,4,5-positions) amplify electron-withdrawing effects, leading to higher copolymer molecular weights (15.1–27.8 kD) due to increased monomer reactivity .
Ester Group Variations
The ester moiety (methyl, ethyl, or propyl) influences solubility, hydrolysis rates, and copolymer compatibility:
Copolymerization Behavior
highlights the copolymerization of trifluorinated acrylates with PCPP monomers, producing alternating copolymers with molecular weights up to 27.8 kD. The tri-fluoro substituents likely enhance reactivity by stabilizing radical intermediates. In contrast, mono-fluoro analogs (e.g., the target compound) may exhibit lower reactivity, leading to shorter polymer chains. However, this remains speculative without direct data.
Research Implications and Gaps
- Synthesis : The target compound’s synthesis route and yields remain undocumented, though Propyl analogs achieve up to 92% yields via radical polymerization .
- Copolymer Performance: Tri-fluorinated monomers exhibit higher reactivity, but mono-fluoro derivatives like the target compound may offer tunable properties for niche applications.
- Structural Optimization : Further studies comparing meta- vs. para-fluorine effects on thermal stability and mechanical properties are warranted.
Biological Activity
Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by a cyano group and a fluorinated phenyl ring. Its synthesis often involves the Morita-Baylis-Hillman reaction, which facilitates the formation of α,β-unsaturated carbonyl compounds. The compound can be synthesized from methyl acrylate and 3-fluorobenzaldehyde under basic conditions, yielding high purity and yield rates .
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it may target tyrosine kinases, which are crucial in signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to mitotic arrest .
- Another investigation revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy :
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, safety goggles) is required to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis steps due to potential volatile byproducts. Post-experiment waste should be segregated into halogenated organic containers and processed by certified waste management services. These precautions align with protocols for structurally similar fluorophenyl compounds .
Q. How can the structural conformation of this compound be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. Key steps include:
- Growing crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane).
- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement using SHELXL to resolve fluorophenyl and cyano group geometry. Challenges may arise from disorder in the propenoate moiety, requiring iterative refinement cycles .
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : A Knoevenagel condensation between 3-fluorobenzaldehyde and methyl cyanoacetate is typical. Catalytic piperidine in ethanol (60°C, 12 hr) yields ~70% crude product. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted aldehyde. Reaction progress can be monitored by TLC (Rf ~0.5 in same solvent system). Similar protocols are validated for fluorinated propenoate derivatives .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances hydrolytic stability of the propenoate ester at acidic pH (pH 2–6) but accelerates degradation in basic conditions (pH >8). Stability assays:
- Incubate the compound in buffers (pH 2–12) at 37°C.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Compare half-life (t½) with non-fluorinated analogs to quantify substituent effects. Contradictions in literature may arise from solvent polarity or temperature variations .
Q. What mechanistic insights explain its potential bioactivity in inflammatory or anticancer pathways?
- Methodological Answer : The α,β-unsaturated ester moiety may act as a Michael acceptor, inhibiting NF-κB by covalent modification of cysteine residues in kinases. Experimental design:
- Treat THP-1 macrophages with the compound (1–50 µM) and measure IL-6 suppression via ELISA.
- Validate target engagement using Western blot (phospho-IκBα reduction) and competitive assays with NAC (N-acetylcysteine) to reverse effects. Contradictory cytotoxicity reports may stem from cell line-specific redox environments .
Q. How can computational modeling predict reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω) for the β-carbon. Compare with experimental kinetic data (e.g., reaction with amines or thiols). Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance from the 3-fluorophenyl group, necessitating explicit solvation models in simulations .
Q. What advanced analytical methods resolve spectral overlaps in NMR characterization?
- Methodological Answer : For ¹H NMR, the propenoate vinyl protons (δ 6.5–7.5 ppm) overlap with fluorophenyl aromatic signals. Strategies include:
- 2D NMR (COSY, HSQC) to assign coupling patterns.
- Low-temperature (–40°C) NMR to reduce signal broadening.
- ¹⁹F NMR as a complementary tool (δ –110 to –115 ppm for meta-F) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Variations may stem from impurity profiles (e.g., residual aldehydes from synthesis) or assay conditions (e.g., serum concentration in cell media). Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
